Cas no 773136-20-2 (Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate)
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate
- YFB13620
- SNQAPIZRHVIGJD-UHFFFAOYSA-N
- Ethyl5-bromo-2-hydroxy-3-nitrobenzoate
- 5-Bromo-2-hydroxy-3-nitro-benzoic acid ethyl ester
- DTXSID60732198
- MFCD06204686
- AS-10129
- AKOS016842656
- 773136-20-2
- SCHEMBL2312711
-
- MDL: MFCD06204686
- Inchi: 1S/C9H8BrNO5/c1-2-16-9(13)6-3-5(10)4-7(8(6)12)11(14)15/h3-4,12H,2H2,1H3
- InChI Key: SNQAPIZRHVIGJD-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C(=O)OCC)C=1)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 288.95858g/mol
- Monoisotopic Mass: 288.95858g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 92.4Ų
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB509375-100 mg |
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate |
773136-20-2 | 100MG |
€507.60 | 2022-07-29 | ||
| Chemenu | CM155289-1g |
ethyl 5-bromo-2-hydroxy-3-nitrobenzoate |
773136-20-2 | 95% | 1g |
$384 | 2022-12-31 | |
| Alichem | A019098818-1g |
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate |
773136-20-2 | 95% | 1g |
$361.88 | 2023-09-01 | |
| abcr | AB509375-100mg |
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate; . |
773136-20-2 | 100mg |
€519.90 | 2025-04-16 | ||
| A2B Chem LLC | AX18422-100mg |
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate |
773136-20-2 | 98%(GC) | 100mg |
$331.00 | 2024-04-19 | |
| A2B Chem LLC | AX18422-1g |
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate |
773136-20-2 | 98%(GC) | 1g |
$991.00 | 2024-04-19 | |
| 1PlusChem | 1P01DPIU-100mg |
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate |
773136-20-2 | 98%(GC) | 100mg |
$357.00 | 2024-04-21 | |
| 1PlusChem | 1P01DPIU-1g |
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate |
773136-20-2 | 98%(GC) | 1g |
$1070.00 | 2024-04-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1705545-1g |
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate |
773136-20-2 | 98% | 1g |
¥11044.00 | 2024-07-28 | |
| Ambeed | A145143-1g |
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate |
773136-20-2 | 95+% | 1g |
$1127.0 | 2024-04-17 |
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate Suppliers
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate (CAS No. 773136-20-2): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate (CAS No. 773136-20-2) is a versatile compound with significant potential in the field of medicinal chemistry. This compound, characterized by its unique functional groups, has garnered attention for its role in the synthesis of various bioactive molecules and its potential therapeutic applications. In this article, we will delve into the synthesis, properties, and recent research developments surrounding Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate.
Synthesis of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate
The synthesis of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate typically involves a multi-step process that begins with the nitration of 5-bromo-2-hydroxybenzoic acid. The nitration step is crucial as it introduces the nitro group, which is essential for the compound's reactivity and biological activity. Subsequently, the carboxylic acid is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the desired ester. This synthetic route has been well-documented in various research papers and is known for its high yield and reproducibility.
Physical and Chemical Properties
Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate is a white to off-white solid with a molecular weight of 319.04 g/mol. It is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The presence of the bromo, hydroxyl, and nitro groups imparts unique chemical properties to the compound, making it highly reactive in various chemical transformations.
The hydroxyl group can participate in hydrogen bonding, which can influence the compound's solubility and reactivity. The nitro group is a strong electron-withdrawing group, which can affect the electronic properties of the molecule and its interactions with biological targets. The bromo group can be used as a handle for further functionalization through substitution reactions.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential therapeutic applications of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. This suggests that Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate could be a promising lead compound for developing anti-inflammatory drugs.
Additionally, there is growing interest in the use of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate as an intermediate in the synthesis of anticancer agents. The nitro group can be reduced to an amino group under specific conditions, which can then be further modified to introduce various functional groups that enhance the compound's anticancer activity. For example, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate exhibited significant cytotoxicity against several human cancer cell lines.
Current Research Trends and Future Directions
The field of medicinal chemistry is continuously evolving, and ongoing research on Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate reflects this dynamic nature. One current trend is the exploration of structure-activity relationships (SAR) to optimize the biological activity of this compound. By systematically modifying different functional groups, researchers aim to identify more potent and selective derivatives with improved pharmacological profiles.
Another area of focus is the development of prodrugs based on Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. This approach can enhance the bioavailability and reduce the side effects associated with direct administration of active compounds.
In conclusion, Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate (CAS No. 773136-20-2) is a promising compound with diverse applications in medicinal chemistry. Its unique chemical structure and biological activity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in advancing therapeutic strategies for various diseases.
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